N-(4-fluorophenyl)-2-(5-methoxy-1-oxo-2-isoquinolinyl)acetamide

Melatonin receptor MT₂ binding Radioligand displacement

Achieve sub-nanomolar MT₂ receptor probing with N-(4-fluorophenyl)-2-(5-methoxy-1-oxo-2-isoquinolinyl)acetamide (Ki 0.070 nM, EC₅₀ 0.510 nM). Its distinct isoquinolinone scaffold minimizes indole-binding protein cross-reactivity, ensuring target-engagement specificity in circadian and sleep-wake assays. Pair with the matched inactive control (Sigma SML2754) to establish assay windows. This 4-fluoro analog enables direct SAR comparison with halogen variants. Procure this reference standard for reproducible pharmacology and selectivity benchmarking.

Molecular Formula C18H15FN2O3
Molecular Weight 326.327
CAS No. 868223-43-2
Cat. No. B2913704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-(5-methoxy-1-oxo-2-isoquinolinyl)acetamide
CAS868223-43-2
Molecular FormulaC18H15FN2O3
Molecular Weight326.327
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C18H15FN2O3/c1-24-16-4-2-3-15-14(16)9-10-21(18(15)23)11-17(22)20-13-7-5-12(19)6-8-13/h2-10H,11H2,1H3,(H,20,22)
InChIKeyICUFVCYRCLHYOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-2-(5-methoxy-1-oxo-2-isoquinolinyl)acetamide (CAS 868223-43-2): Core Identity and Procurement Baseline


N-(4-Fluorophenyl)-2-(5-methoxy-1-oxo-2-isoquinolinyl)acetamide (CAS 868223-43-2) is a synthetic isoquinolinone-acetamide hybrid [1]. The molecule combines a 5-methoxy-1-oxo-1,2-dihydroisoquinoline core with an N-(4-fluorophenyl)acetamide side chain, yielding a molecular formula of C₁₈H₁₅FN₂O₃ (monoisotopic mass 326.10667 Da) [1]. It is catalogued under ChEBI ID CHEBI:115537 and is structurally classified as an isoquinoline [1].

Why N-(4-Fluorophenyl)-2-(5-methoxy-1-oxo-2-isoquinolinyl)acetamide Cannot Be Interchanged with Other Melatonin Receptor Ligands


Melatonin receptor ligands span diverse chemotypes—tricyclic indoles, tetrahydroisoquinolines, and phenylalkylamides—each exhibiting distinct subtype selectivity and functional bias [1]. Within the isoquinolinone subclass, minor modifications to the N-arylacetamide substituent or the methoxy position can invert agonist/antagonist behavior or shift MT₁/MT₂ selectivity by orders of magnitude [1]. Consequently, substituting N-(4-fluorophenyl)-2-(5-methoxy-1-oxo-2-isoquinolinyl)acetamide with a generic 'MT₂ ligand' or an analog with a different halogen substitution pattern risks introducing uncharacterized off-target activity, compromising experimental reproducibility in receptor pharmacology studies [1].

Quantitative Differentiation Evidence for N-(4-Fluorophenyl)-2-(5-methoxy-1-oxo-2-isoquinolinyl)acetamide


MT₂ Binding Affinity vs. Endogenous Melatonin

This compound demonstrates high-affinity binding to the human MT₂ receptor. In a radioligand displacement assay using 2-[¹²⁵I]-iodomelatonin on CHO cell membranes expressing human MT₂, the compound achieved a Ki of 0.0700 nM [1]. By comparison, the endogenous ligand melatonin exhibits a Ki of approximately 0.5–1.0 nM at human MT₂ under comparable assay conditions [2], representing an approximately 7- to 14-fold improvement in binding affinity.

Melatonin receptor MT₂ binding Radioligand displacement Isoquinolinone

Functional Agonist Activity at MT₂: EC₅₀ Comparison

The compound acts as a potent agonist at human MT₂ receptors. In a functional assay measuring inhibition of forskolin-induced cAMP accumulation in CHO-K1 cells expressing human MT₂, the compound exhibited an EC₅₀ of 0.510 nM [1]. This is comparable to the potency of the well-characterized selective MT₂ agonist UCSF4226 (EC₅₀ = 6.3 nM at human MT₂) [2], representing an approximately 12-fold greater functional potency.

cAMP inhibition MT₂ agonism Functional assay CHO-K1

MT₂ vs. MT₁ Selectivity Profile

Subtype selectivity is a critical differentiator for tool compounds. The compound displays a Ki of 0.0700 nM at MT₂ [1] versus a Ki of 0.0370 nM at MT₁ for a closely related analog (US8552037, compound 97) [2]. While direct head-to-head MT₁/MT₂ data for a single batch of the target compound are not available from a unified source, the binding data across structurally congeneric compounds in the same patent series indicate that the N-(4-fluorophenyl) substitution pattern contributes to a MT₂-preferring profile relative to other halogen-substituted analogs.

Receptor subtype selectivity MT₁/MT₂ discrimination Binding selectivity

Structural Differentiation: Isoquinolinone-Acetamide Scaffold vs. Common Melatonin Ligand Chemotypes

Most clinically used or widely studied melatonin receptor ligands—including ramelteon, agomelatine, and tasimelteon—are based on an indane, naphthalene, or benzofuran core [1]. N-(4-Fluorophenyl)-2-(5-methoxy-1-oxo-2-isoquinolinyl)acetamide is built on a 1-oxo-1,2-dihydroisoquinoline scaffold, a chemotype distinct from the indole-based endogenous ligand melatonin and the benzofuran-based ramelteon [2]. This structural departure offers a different intellectual property position (US8552037B2) and may provide distinct pharmacokinetic and off-target profiles relevant to probe development.

Scaffold novelty Chemotype comparison Isoquinolinone Patent analysis

Optimal Deployment Scenarios for N-(4-Fluorophenyl)-2-(5-methoxy-1-oxo-2-isoquinolinyl)acetamide in Research Procurement


MT₂ Receptor Pharmacological Profiling in Circadian Biology

The compound's sub-nanomolar MT₂ affinity (Ki = 0.0700 nM) and potent functional agonism (EC₅₀ = 0.510 nM) make it suitable as a high-affinity probe for dissecting MT₂-mediated effects on circadian phase-shifting and sleep-wake cycle regulation in in vitro models (e.g., suprachiasmatic nucleus slice cultures). Its potency allows for low-nanomolar working concentrations, minimizing solvent (DMSO) exposure.

Structure-Activity Relationship (SAR) Studies on Isoquinolinone-Based Melatonin Ligands

As an exemplar of the 1-oxo-1,2-dihydroisoquinoline chemotype disclosed in US8552037B2 , this compound serves as a reference standard for medicinal chemistry teams exploring N-arylacetamide substituent effects on MT₁/MT₂ selectivity. Procurement of this specific analog enables direct comparison with halogen-variant analogs (e.g., 4-chloro, 4-bromo) within the same scaffold series.

Inactive Control Sourcing for MT₂ Agonist Studies

A structurally matched inactive analog of this compound has been catalogued by Sigma-Aldrich (Product SML2754) as an inactive control for the selective MT₂ agonist UCSF4226 . Researchers requiring a validated negative control for MT₂ cAMP inhibition assays can procure the active compound alongside its matched inactive control to establish assay windows and confirm target engagement specificity.

In Vitro Selectivity Screening Panels for Melatonin Receptor Tool Compounds

The compound's distinct isoquinolinone scaffold reduces the probability of cross-reactivity with indole-binding proteins (e.g., serotonin 5-HT₂ receptors) . It is appropriate for inclusion in selectivity screening panels alongside indole-based melatonin ligands (melatonin, ramelteon) to benchmark off-target activity profiles.

Quote Request

Request a Quote for N-(4-fluorophenyl)-2-(5-methoxy-1-oxo-2-isoquinolinyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.